N-benzyl-2-[1-(2-cyanoethyl)benzimidazol-2-yl]acetamide
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Overview
Description
N-benzyl-2-[1-(2-cyanoethyl)benzimidazol-2-yl]acetamide is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[1-(2-cyanoethyl)benzimidazol-2-yl]acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of Benzyl Group: The benzimidazole core is then alkylated with benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[1-(2-cyanoethyl)benzimidazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the cyanoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the cyanoethyl group or the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
N-benzyl-2-[1-(2-cyanoethyl)benzimidazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an allosteric activator of human glucokinase, which is a target for type-2 diabetes treatment.
Biological Studies: The compound is studied for its anticancer properties, particularly its ability to inhibit the growth of various cancer cell lines.
Chemical Research: It serves as a precursor for the synthesis of other benzimidazole derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of N-benzyl-2-[1-(2-cyanoethyl)benzimidazol-2-yl]acetamide involves its interaction with specific molecular targets:
Glucokinase Activation: The compound binds to the allosteric site of human glucokinase, enhancing its catalytic activity and thereby increasing glucose metabolism.
Anticancer Activity: It exerts its anticancer effects by interfering with cellular pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-benzimidazol-2yl benzamide analogues: These compounds also act as allosteric activators of glucokinase and have similar hypoglycemic effects.
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)- (4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide: This compound shares a similar benzimidazole core but has different substituents, leading to varied biological activities.
Uniqueness
N-benzyl-2-[1-(2-cyanoethyl)benzimidazol-2-yl]acetamide is unique due to its specific cyanoethyl group, which imparts distinct chemical reactivity and biological properties. Its ability to act as an allosteric activator of glucokinase and its potential anticancer activity make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-benzyl-2-[1-(2-cyanoethyl)benzimidazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c20-11-6-12-23-17-10-5-4-9-16(17)22-18(23)13-19(24)21-14-15-7-2-1-3-8-15/h1-5,7-10H,6,12-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZXSEVWSKURTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=NC3=CC=CC=C3N2CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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